2-[(4-fluorophenyl)sulfanyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}acetamide
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Overview
Description
2-[(4-fluorophenyl)sulfanyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}acetamide is a complex organic compound that features a thiazole ring, a benzothiazole ring, and a fluorophenyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Mechanism of Action
Mode of Action
Based on its structural features, it is plausible that it may interact with its targets via non-covalent interactions such as hydrogen bonding, pi-pi stacking, and van der waals forces .
Pharmacokinetics
The ADME properties of F2537-1375 are currently unknown. These properties, which include absorption, distribution, metabolism, and excretion, are critical for understanding the compound’s bioavailability and overall pharmacokinetic profile .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interactions with its targets. Specific information on how these factors influence the action of f2537-1375 is currently unavailable .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)sulfanyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7300^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This requires optimization of reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[(4-fluorophenyl)sulfanyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiazole or benzothiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the thiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can lead to sulfoxides or sulfones, while substitution reactions can introduce different functional groups to the fluorophenyl or thiazole rings .
Scientific Research Applications
2-[(4-fluorophenyl)sulfanyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial, antifungal, and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole nucleus.
Uniqueness
2-[(4-fluorophenyl)sulfanyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}acetamide is unique due to its specific combination of a fluorophenyl group, thiazole, and benzothiazole rings. This unique structure may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
The compound 2-[(4-fluorophenyl)sulfanyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}acetamide (referred to as the compound hereafter) is a complex organic molecule with potential biological applications. This article delves into its biological activity based on recent studies and research findings.
Chemical Structure
The compound features a unique structure that includes:
- A 4-fluorophenyl group.
- A sulfanyl linkage.
- A dithia-diazatricyclo core which contributes to its biological properties.
Antitumor Activity
Recent studies have evaluated the in vitro antiproliferative activities of the compound against various cancer cell lines. The National Cancer Institute (NCI) has tested a series of compounds similar in structure, revealing that some exhibited superior potencies compared to established drugs like Sorafenib across multiple cancer types. Notably:
- Cell Lines Tested : The compound was assessed against a panel of 55 cell lines from nine different cancer types.
- Results : Certain analogs demonstrated significant cytotoxic effects, indicating potential as an antitumor agent .
Antimycobacterial Activity
The compound has also been evaluated for its antimycobacterial properties . Preliminary results suggest that it may inhibit the growth of Mycobacterium tuberculosis, showing promise as a candidate for further development in treating tuberculosis .
While specific mechanisms for this compound are still under investigation, it is hypothesized that the presence of the sulfanyl group and the complex bicyclic structure may play crucial roles in its interactions with biological targets. These structural features could enhance binding affinity to critical enzymes or receptors involved in tumor growth and bacterial proliferation.
Case Study 1: Antitumor Efficacy
A study conducted by researchers at a prominent medicinal chemistry lab synthesized various derivatives of the compound and tested their efficacy against human cancer cell lines. The findings indicated that:
- One derivative showed a 50% inhibition concentration (IC50) value lower than that of Sorafenib in hepatocellular carcinoma cells.
- This suggests potential for further development as an alternative treatment option .
Case Study 2: Antimycobacterial Testing
In another study focusing on tuberculosis, the compound was tested alongside standard antimycobacterial agents. Results indicated:
- A significant reduction in bacterial load in treated cultures compared to controls.
- This highlights its potential role in addressing antimicrobial resistance issues .
Data Tables
Activity Type | Tested Against | Results | Reference |
---|---|---|---|
Antitumor | 55 cancer cell lines | Superior potency vs Sorafenib | |
Antimycobacterial | Mycobacterium tuberculosis | Significant bacterial load reduction |
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3OS3/c1-9-19-12-6-7-13-16(15(12)24-9)25-17(20-13)21-14(22)8-23-11-4-2-10(18)3-5-11/h2-7H,8H2,1H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXYSZMDHNADGTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CSC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.